
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a chlorobenzyl group, a methylcyclohexyl group, and a thioxo group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazoline intermediate.
Attachment of the Methylcyclohexyl Group: This step involves the reaction of the intermediate with 2-methylcyclohexylamine under appropriate conditions to form the desired amide linkage.
Incorporation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, typically using a thiolating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic chlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its mechanism of action and efficacy in various disease models.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes like inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Lacks the N-(2-methylcyclohexyl) group.
N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Lacks the 3-(4-chlorobenzyl) group.
3-(4-methylbenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Substitutes the chlorobenzyl group with a methylbenzyl group.
Uniqueness
The uniqueness of 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorobenzyl and methylcyclohexyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
422529-54-2 |
|---|---|
Fórmula molecular |
C23H24ClN3O2S |
Peso molecular |
441.97 |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30) |
Clave InChI |
JFXRPMPVIYHOFV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2808543.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)
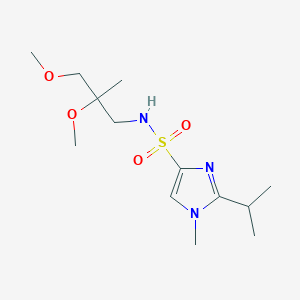

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2808549.png)
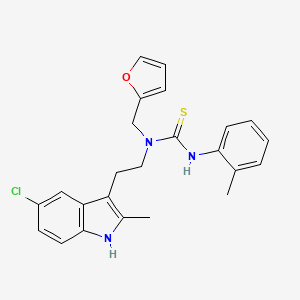
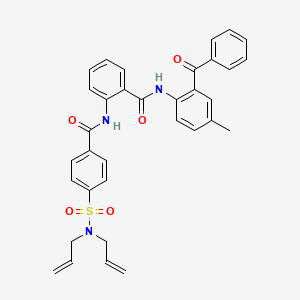
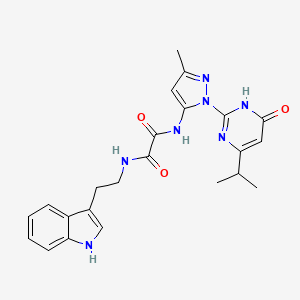
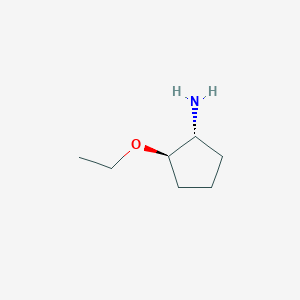
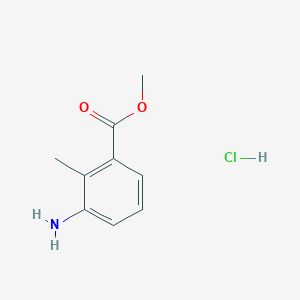
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)
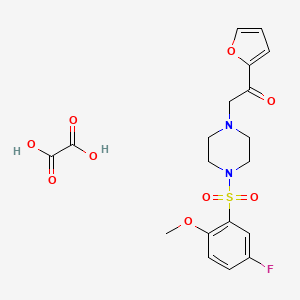
![N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B2808561.png)
